3-Pentanone, 2-(1-methoxycyclohexyl)-4-methyl-
Description
3-Pentanone, 2-(1-methoxycyclohexyl)-4-methyl- is a branched ketone with a unique substitution pattern. Its structure features a pentanone backbone (five-carbon chain with a ketone group at position 3) modified by a 1-methoxycyclohexyl group at position 2 and a methyl group at position 4.
Properties
CAS No. |
652146-23-1 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-(1-methoxycyclohexyl)-4-methylpentan-3-one |
InChI |
InChI=1S/C13H24O2/c1-10(2)12(14)11(3)13(15-4)8-6-5-7-9-13/h10-11H,5-9H2,1-4H3 |
InChI Key |
HIMXPNAKGDCGCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)C1(CCCCC1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2-(1-methoxycyclohexyl)-4-methyl- typically involves multi-step organic reactions. One common method is the alkylation of 3-pentanone with 1-methoxycyclohexyl and 4-methyl groups under controlled conditions. The reaction may require the use of catalysts such as Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Pentanone, 2-(1-methoxycyclohexyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
3-Pentanone, 2-(1-methoxycyclohexyl)-4-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Pentanone, 2-(1-methoxycyclohexyl)-4-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties and distinctions between 3-Pentanone, 2-(1-methoxycyclohexyl)-4-methyl- and analogous compounds:
Key Observations:
- Steric Effects: The 1-methoxycyclohexyl group in the target compound introduces significant steric hindrance, likely reducing its reactivity in nucleophilic additions compared to simpler ketones like 2-Methyl-3-pentanone .
- Volatility: Branched derivatives (e.g., 2,2,4,4-Tetramethyl-3-pentanone) exhibit lower volatility than linear isomers due to decreased surface area .
- Toxicity: Pentanones generally have occupational exposure limits (e.g., 200 ppm TLV-TWA for 2-/3-pentanone) to mitigate narcotic effects . The target compound’s substituents may alter metabolic pathways, but specific toxicity data are unavailable.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
